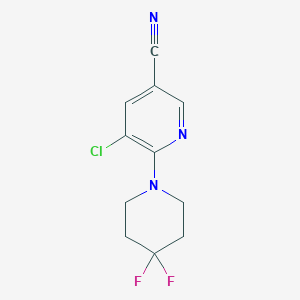

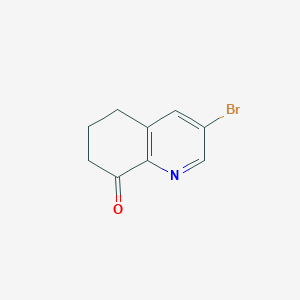

![molecular formula C10H5Cl2N3 B2776496 4,6-Dichloro-9H-pyrimido[4,5-B]indole CAS No. 1221177-84-9](/img/structure/B2776496.png)

4,6-Dichloro-9H-pyrimido[4,5-B]indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,6-Dichloro-9H-pyrimido[4,5-B]indole” is a chemical compound with the CAS Number: 1221177-84-9 . It has a molecular weight of 238.08 .

Synthesis Analysis

The synthesis of sugar-modified pyrimido[4,5-b]indole nucleosides involves glycosylation of 4,6-dichloropyrimido[4,5-b]indole, followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-9H-pyrimido[4,5-B]indole” consists of 22 bonds in total, including 17 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 Pyrrole, and 1 Pyrimidine .Chemical Reactions Analysis

The chemical reactions involving “4,6-Dichloro-9H-pyrimido[4,5-B]indole” include glycosylation followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C .科学的研究の応用

Antiviral Activity

4,6-Dichloro-9H-pyrimido[4,5-b]indole derivatives have shown promising antiviral activities. A study synthesized various pyrimido[4,5-b]indole ribonucleosides with modifications, demonstrating antiviral effects against Dengue virus (Tichy et al., 2012).

BET Bromodomain Inhibition

This compound has been utilized in the design of BET bromodomain inhibitors, which are significant in cancer research. A study incorporating indole or quinoline to the pyrimido[4,5-b]indole core resulted in potent inhibitors showing efficacy in leukemia cell lines (Zhao et al., 2017).

Microtubule Depolymerization

Pyrimido[4,5-b]indoles have been explored for their potential in depolymerizing microtubules, a process vital for cancer therapy. Variations in the pyrimido[4,5-b]indole structure showed significant activity against cancer cells resistant to microtubule-targeting drugs (Devambatla et al., 2017).

Enzymatic Incorporation into DNA

The compound has been used to create fluorescent nucleotides for DNA studies. 6-Aryl-4-amino-pyrimido[4,5-b]indole 2'-deoxyribonucleoside triphosphates were synthesized and found to be substrates for DNA polymerases, providing insights into DNA-protein interactions (Bosáková et al., 2016).

Anti-HCV and Anti-Dengue Activities

Sugar-modified pyrimido[4,5-b]indole nucleosides have been synthesized and tested for antiviral activities, displaying significant effects against Hepatitis C Virus (HCV) and Dengue virus (Konč et al., 2017).

GSK-3β Inhibition

9H-pyrimido[4,5-b]indole-based compounds have been investigated as inhibitors of Glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in Alzheimer’s disease. Modifications to this compound class resulted in potent inhibitors with improved metabolic stability, showing promise for therapeutic applications in neurodegenerative diseases (Andreev et al., 2020).

特性

IUPAC Name |

4,6-dichloro-9H-pyrimido[4,5-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3/c11-5-1-2-7-6(3-5)8-9(12)13-4-14-10(8)15-7/h1-4H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHDVRMZBIAUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)N=CN=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-9H-pyrimido[4,5-B]indole | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

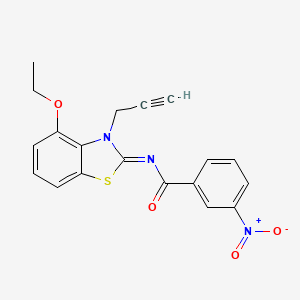

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2776416.png)

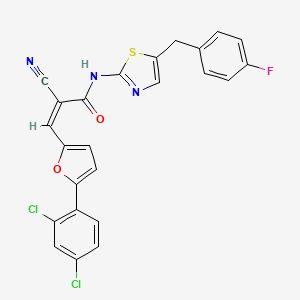

![1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2776419.png)

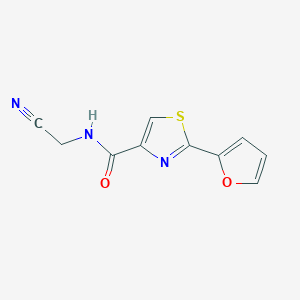

![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2776425.png)

![N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2776431.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)

![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)